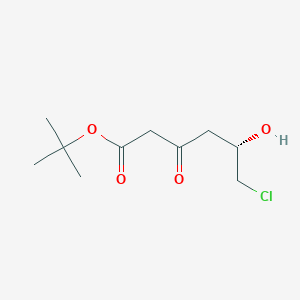

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

説明

tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate: is an organic compound that belongs to the class of esters It features a tert-butyl group, a chloro substituent, and a hydroxy group on a hexanoate backbone

準備方法

Synthetic Routes and Reaction Conditions:

Esterification: The synthesis of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate can be achieved through the esterification of 6-chloro-5-hydroxy-3-oxohexanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions.

Industrial Production Methods: Industrial production of tert-butyl esters often involves continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

化学反応の分析

Types of Reactions:

Oxidation: The hydroxy group in tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate can undergo oxidation to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, H₂O₂

Reduction: NaBH₄, LiAlH₄

Substitution: Nucleophiles like NH₃, RSH

Major Products:

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of alcohols

Substitution: Formation of substituted derivatives

科学的研究の応用

Chemistry:

Synthesis of Complex Molecules: tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biochemical Studies: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine:

Drug Development:

Industry:

Material Science: Utilized in the synthesis of polymers and other advanced materials.

作用機序

The mechanism of action of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate involves its interaction with specific molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s reactivity and binding affinity. The ester functionality allows for hydrolysis under physiological conditions, releasing the active components.

類似化合物との比較

- tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxoheptanoate

- tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxooctanoate

Uniqueness: tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is unique due to its specific chain length and the presence of both chloro and hydroxy substituents, which confer distinct chemical and physical properties compared to its analogs.

生物活性

Overview

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is a chiral organic compound that plays a significant role as an intermediate in the synthesis of statins, a class of drugs primarily used to lower cholesterol levels in the blood. Its unique structure, characterized by a tert-butyl group, a hydroxyl group, and a ketone functionality, makes it essential in pharmaceutical applications, particularly in the inhibition of HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis.

- Chemical Formula : C₁₄H₁₉ClO₃

- Molecular Weight : 287 g/mol

- CAS Number : 154026-92-3

The biological activity of this compound primarily involves its interaction with enzymes related to cholesterol metabolism. The compound's specific stereochemistry allows it to effectively fit into the active sites of these enzymes, influencing their activity and leading to reduced cholesterol synthesis. This mechanism is crucial for the therapeutic efficacy of statins, which are derived from this compound.

Synthetic Routes

The compound can be synthesized through various methods, including:

- Esterification : The reaction between 6-chloro-5-hydroxy-3-oxohexanoic acid and tert-butyl alcohol under acidic conditions.

- Enzymatic Reduction : Utilizing alcohol dehydrogenases from Lactobacillus species to achieve asymmetric reduction of precursors.

Role in Statin Synthesis

As an intermediate in statin production, this compound is pivotal for synthesizing drugs like atorvastatin and rosuvastatin. These drugs are known for their ability to lower low-density lipoprotein (LDL) cholesterol levels effectively.

Case Studies

- Statin Development : Research indicates that modifications to the structure of this compound can lead to new statin derivatives with improved efficacy and fewer side effects. A study highlighted the use of this compound in developing novel statins that target HMG-CoA reductase more selectively, enhancing therapeutic outcomes .

- Enzymatic Activity : A study demonstrated that a tetrad mutant alcohol dehydrogenase showed significantly improved efficiency in catalyzing the reduction of tert-butyl 6-chloro-3,5-dioxohexanoate to the desired chiral product, indicating potential for biocatalytic applications in pharmaceutical synthesis .

Comparative Analysis

The following table summarizes key differences between this compound and similar compounds:

| Compound Name | Role in Synthesis | Unique Features |

|---|---|---|

| This compound | Intermediate for statins | Chiral center at C5; presence of chloro and hydroxy groups |

| tert-butyl (5S)-6-cyano-5-hydroxy-3-oxohexanoate | Precursor for other pharmaceuticals | Contains a cyano group instead of chloro |

| tert-butyl (5S)-6-hydroxy-3-oxooctanoate | Potential statin analog | Longer carbon chain; different biological activity |

特性

IUPAC Name |

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRFCPQXWBDLRG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427414 | |

| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154026-92-3 | |

| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate in pharmaceutical chemistry?

A: tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate serves as a crucial chiral building block in synthesizing statins, a class of drugs that lower cholesterol levels. [, , ] These drugs play a critical role in managing cardiovascular health by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis.

Q2: What are the common synthetic routes for producing tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate?

A: There are two primary methods: * Chemical synthesis: The Blaise reaction, employing in situ zinc activation with catalytic organic acids, offers an efficient pathway to synthesize this compound. []* Biocatalytic reduction: Enzymes like alcohol dehydrogenase from Lactobacillus brevis (recLBADH) can selectively reduce tert-butyl 6-chloro-3,5-dioxohexanoate to yield the (S)-enantiomer. [] This enzymatic approach offers high stereoselectivity, a significant advantage in chiral molecule synthesis.

Q3: How does the stereochemistry of tert-butyl 6-chloro-3,5-dihydroxyhexanoate impact its application?

A: The stereochemistry is crucial as different stereoisomers exhibit varying biological activities. For instance, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is a key intermediate in synthesizing rosuvastatin, a specific type of statin. [, ] Achieving high stereoselectivity during synthesis is therefore critical.

Q4: What are the advantages of using biocatalysts like carbonyl reductase in producing tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate?

A: Biocatalytic routes, often employing engineered enzymes, offer several advantages:* High enantioselectivity: They enable the selective production of the desired (3R,5S)-enantiomer with high purity. [, ]* Mild reaction conditions: Enzymatic reactions typically proceed under milder conditions compared to chemical synthesis, reducing the formation of unwanted byproducts. [, ]* Environmental friendliness: Biocatalysts are biodegradable and operate in aqueous environments, contributing to a greener process. []

Q5: Have there been attempts to enhance the efficiency of biocatalytic production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate?

A: Yes, researchers have explored directed evolution techniques to improve the activity of carbonyl reductase enzymes. For example, introducing specific mutations, like Ile144Lys in Rhodosporidium toruloides carbonyl reductase, led to a significant increase in both activity and catalytic efficiency (kcat/Km). [] This highlights the potential for protein engineering to optimize biocatalytic processes for industrial-scale production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。